5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole
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Overview
Description
5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole is a compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole typically involves the reaction of appropriate ketones with pyrrole derivatives. One common method includes refluxing a mixture of the starting materials in ethanol with a few drops of glacial acetic acid for several hours . The reaction conditions, such as temperature and time, are crucial to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The specific reagents and conditions depend on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may result in more saturated pyrrole derivatives.
Scientific Research Applications
5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for potential therapeutic applications, including as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole involves its interaction with molecular targets and pathways. For example, as a fluorescent dye, it interacts with cellular components, allowing for the visualization of specific structures under a microscope . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Difluoro {3-ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl]-2,4-dimethyl-1H-pyrrolato-N}boron: This compound is used in liquid and solid-state lasers due to its high fluorescent quantum yields.
1H-Pyrrole, 3-ethyl-5-[(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-2,4-dimethyl-: This compound has similar structural features and is used in various chemical applications.
Uniqueness
5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent dye with high quantum yield makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
801170-11-6 |
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Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
5-[1-(4,5-dimethyl-1H-pyrrol-2-yl)ethylidene]-2,3-dimethylpyrrole |
InChI |
InChI=1S/C14H18N2/c1-8-6-13(15-11(8)4)10(3)14-7-9(2)12(5)16-14/h6-7,15H,1-5H3 |
InChI Key |
XGMVRVKYMFNFCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C)C2=CC(=C(N2)C)C)N=C1C |
Origin of Product |
United States |
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